The synthesis of 4-bromo-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be achieved by reacting commercially available 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 3-amino-4,6-dimethylpyridin-2(1H)-one. This reaction is typically carried out using coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in a suitable solvent like dimethylformamide (DMF). []
While a specific mechanism of action for 4-bromo-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is not detailed in the provided literature, its derivatives have shown promising inhibitory activity against Enhancer of Zeste Homologue 2 (EZH2). [] EZH2 is a histone methyltransferase often dysregulated in cancer, making it a target for drug development. The precise mechanism by which these compounds inhibit EZH2 requires further investigation.
4-bromo-N-(4,6-dimethyl-2-oxo-1(2H)-pyridinyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide serves as a valuable building block in medicinal chemistry for the synthesis of novel EZH2 inhibitors. [] These inhibitors have shown potential as anticancer agents due to their ability to modulate the epigenetic landscape of cancer cells. []
CAS No.: 15302-16-6
CAS No.: 3259-43-6
CAS No.: 7440-12-2
CAS No.:
CAS No.: 99165-17-0